molecular formula C22H21ClN2O4S2 B2648873 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899949-64-5

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2648873
CAS No.: 899949-64-5
M. Wt: 476.99
InChI Key: NYUAFVAQRZNZPY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated precursor.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions, such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The thiophene ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
  • Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Uniqueness

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the piperazine ring.

Properties

IUPAC Name

methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-6-3-2-4-7-16)31(27,28)25-12-10-24(11-13-25)18-9-5-8-17(23)14-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUAFVAQRZNZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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